![molecular formula C15H12N4O8S B14437596 N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide CAS No. 74834-89-2](/img/structure/B14437596.png)
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide is a complex organic compound characterized by the presence of nitro, sulfanyl, and formamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenylsulfanyl chloride with 4-ethoxy-6-nitroaniline in the presence of a base to form the intermediate compound. This intermediate is then reacted with formic acid or formic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.
S-(2,4-Dinitrophenyl)glutathione: Studied for its role in detoxification processes.
Uniqueness
N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
74834-89-2 |
|---|---|
Molekularformel |
C15H12N4O8S |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
N-[2-(2,4-dinitrophenyl)sulfanyl-4-ethoxy-6-nitrophenyl]formamide |
InChI |
InChI=1S/C15H12N4O8S/c1-2-27-10-6-12(19(25)26)15(16-8-20)14(7-10)28-13-4-3-9(17(21)22)5-11(13)18(23)24/h3-8H,2H2,1H3,(H,16,20) |
InChI-Schlüssel |
WWUXUQXEBRQRLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





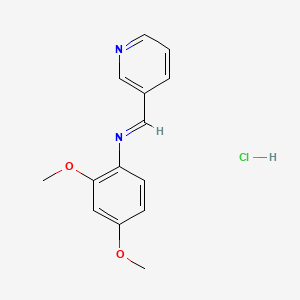
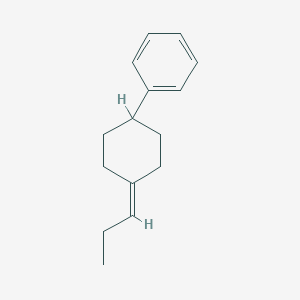
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)

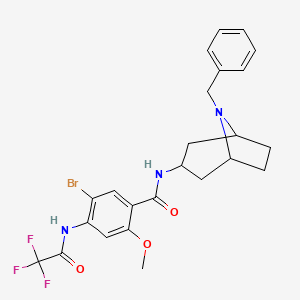
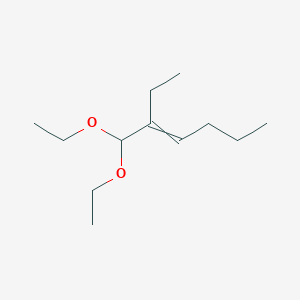
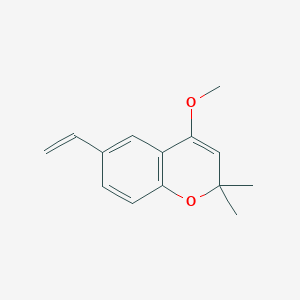
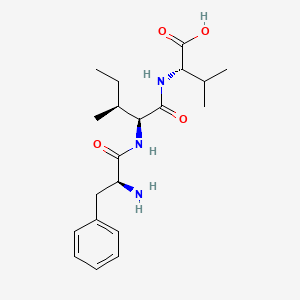
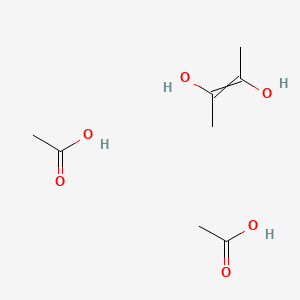
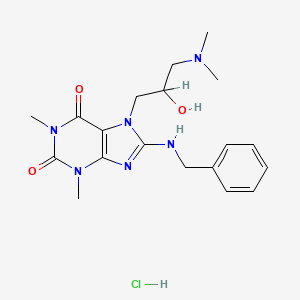
![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
